6-(2-Fluoro-4-methylphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a 2-fluoro-4-methylphenyl group at the 6-position and an amine group at the 2-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In this method, 2-fluoro-4-methylphenylboronic acid is reacted with 2-aminopyridine in the presence of a palladium catalyst and a base under mild reaction conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is employed as a probe to study biological systems and pathways. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, where it is used to develop new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and the methyl group on the phenyl ring influence its binding affinity and selectivity towards specific biological targets. The amine group plays a crucial role in forming hydrogen bonds with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is structurally similar to other fluorinated pyridine derivatives, such as 6-(2-fluoro-4-methylphenyl)pyridin-3-amine and 6-(2-fluoro-4-methylphenyl)pyridin-4-amine.
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the fluorine atom at the ortho-position enhances its stability and electronic properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
6-(2-fluoro-4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-5-6-9(10(13)7-8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H2,14,15) |
InChI Key |
HWPAMJQWDMDIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.